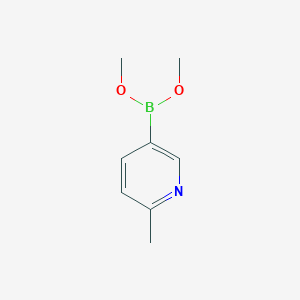

Dimethoxy-(6-methylpyridin-3-yl)borane

Description

Properties

Molecular Formula |

C8H12BNO2 |

|---|---|

Molecular Weight |

165.00 g/mol |

IUPAC Name |

dimethoxy-(6-methylpyridin-3-yl)borane |

InChI |

InChI=1S/C8H12BNO2/c1-7-4-5-8(6-10-7)9(11-2)12-3/h4-6H,1-3H3 |

InChI Key |

QRMTYDQHWPFHEQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(C=C1)C)(OC)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques for Pyridylboronate Esters

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity and facilitating the isolation of pyridylboronate esters, including Dimethoxy-(6-methylpyridin-3-yl)borane. Its utility is paramount in synthetic chemistry for monitoring reaction progress, characterizing final products, and ensuring the quality of starting materials. waters.comwaters.com The accurate analysis of boronate esters by HPLC, however, presents unique challenges, primarily due to their susceptibility to hydrolysis. researchgate.net

A significant analytical hurdle in the reversed-phase HPLC (RP-HPLC) analysis of boronate esters is their tendency to hydrolyze to the corresponding boronic acid, especially in the presence of protic solvents and acidic conditions typically used in chromatography. researchgate.netamericanpharmaceuticalreview.com This on-column degradation can lead to inaccurate purity assessments, showing a higher-than-actual level of the boronic acid impurity and a lower-than-actual purity of the ester. semanticscholar.org Consequently, specialized method development is crucial to ensure the integrity of the analyte during analysis.

Several strategies have been developed to mitigate the hydrolysis of boronate esters during HPLC analysis:

Mobile Phase Optimization : The pH of the mobile phase is a critical factor. For boronate esters that are highly susceptible to hydrolysis, the use of a high-pH mobile phase (e.g., pH 12 or higher) can stabilize the ester, making RP-HPLC analysis feasible. researchgate.netamericanpharmaceuticalreview.comnih.gov Conversely, for esters more resistant to hydrolysis, using a mobile phase without a pH modifier or with low concentrations of formic acid can also yield accurate results, particularly when paired with an appropriate stationary phase. waters.comsemanticscholar.org

Stationary Phase Selection : The choice of HPLC column significantly impacts the rate of on-column hydrolysis. Silica-based columns contain residual silanol (B1196071) groups that can act as nucleophiles, catalyzing the hydrolysis of the ester. researchgate.net Therefore, columns with low residual silanol activity, such as the Waters XTerra MS C18, are often preferred as they minimize this catalytic degradation. americanpharmaceuticalreview.comsemanticscholar.orgresearchgate.net Design of experiment (DoE) studies have demonstrated that the stationary phase often has the most significant influence on minimizing on-column hydrolysis. semanticscholar.orgresearchgate.net

Sample Preparation : To prevent degradation before injection, sample preparation is typically performed using non-aqueous and aprotic diluents, such as acetonitrile. researchgate.netresearchgate.net This minimizes the contact of the boronate ester with water, preserving its integrity.

Detection Methods : While UV detection is common, more selective methods can be employed. Post-column derivatization with reagents like alizarin (B75676) allows for highly selective and sensitive fluorescence detection of boronic acids and their derivatives. wur.nlnih.gov Additionally, coupling HPLC with mass spectrometry (UHPLC-MS) provides a high-throughput method for both separation and identification, which is valuable for analyzing complex reaction mixtures. rsc.org

The following tables summarize typical conditions employed in the HPLC analysis of boronic acids and their esters, which are applicable for developing methods for this compound.

Table 1: Example HPLC Method Parameters for Boronic Acid/Ester Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase | XSelect™ Premier HSS T3 | Acquity BEH C18 | XTerra MS C18 |

| Mobile Phase A | Water + 0.1% Formic Acid | 10 mM Ammonium (B1175870) Acetate (B1210297) | Water |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile | Acetonitrile |

| Gradient | Linear Gradient | Isocratic or Gradient | Linear Gradient |

| Detection | PDA (UV) | UV / ESI-MS | UV |

| Reference | waters.com | rsc.org | semanticscholar.org |

Table 2: Illustrative Gradient Elution Profile This table details a sample gradient profile for the separation of boronic acids as described in related research. waters.com

| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |

| Initial | 0.5 | 95.0 | 5.0 | Initial |

| 16.43 | 0.5 | 5.0 | 95.0 | Linear |

| 19.19 | 0.5 | 5.0 | 95.0 | Hold |

| 19.21 | 0.5 | 95.0 | 5.0 | Linear |

| 24.72 | 0.5 | 95.0 | 5.0 | Hold |

For isolation purposes, the developed analytical HPLC method can be scaled up to preparative HPLC. This allows for the separation and collection of the pure pyridylboronate ester from unreacted starting materials, byproducts, and the corresponding boronic acid. The choice of volatile mobile phases, such as those containing ammonium acetate or formic acid, is advantageous for preparative work as they can be easily removed from the collected fractions. rsc.org

Theoretical and Computational Investigations of Dimethoxy 6 Methylpyridin 3 Yl Borane

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations could provide a detailed understanding of the electron distribution within Dimethoxy-(6-methylpyridin-3-yl)borane, which is fundamental to its chemical behavior.

Analysis of Bonding Characteristics (e.g., C-B bond polarity)

A key feature of interest in organoboron compounds is the nature of the carbon-boron (C-B) bond. DFT calculations can be employed to analyze the electron density distribution and electrostatic potential, thereby quantifying the polarity of the C-B bond. In this compound, the boron atom is bonded to a carbon atom of the pyridine (B92270) ring and two methoxy (B1213986) groups. The electronegativity difference between carbon and boron, combined with the electronic influence of the methoxy groups and the nitrogen-containing aromatic ring, dictates the bond's polarity.

Computational methods such as Natural Bond Orbital (NBO) analysis can provide quantitative measures of atomic charges and bond polarities. It is generally expected that the boron atom will be electron-deficient, leading to a polarized C-B bond with a partial positive charge on the boron and a partial negative charge on the carbon. The extent of this polarity is crucial for the compound's role in reactions like the Suzuki-Miyaura cross-coupling.

Table 1: Hypothetical DFT-Calculated Atomic Charges on Key Atoms in this compound

| Atom | Hypothetical Charge (a.u.) |

| Boron (B) | +0.8 to +1.2 |

| Pyridyl Carbon (C3) | -0.4 to -0.7 |

| Oxygen (O) | -0.6 to -0.9 |

| Pyridyl Nitrogen (N) | -0.5 to -0.8 |

Note: This table presents hypothetical data based on general principles of similar compounds, as specific literature values for this compound were not found.

Molecular Orbital Analysis and Reactivity Prediction

The reactivity of a molecule is intimately linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals can be readily calculated using DFT.

HOMO: The HOMO is associated with the molecule's ability to donate electrons. In this compound, the HOMO would likely be localized on the electron-rich 6-methylpyridine ring.

LUMO: The LUMO is associated with the molecule's ability to accept electrons. The LUMO is expected to have significant character on the electron-deficient boron atom, making it the site for nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. Analysis of these orbitals would be critical in predicting the compound's behavior in various chemical transformations.

Computational Modeling of Reaction Mechanisms

Computational modeling is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this would be particularly relevant for understanding its participation in widely used cross-coupling reactions.

Transition State Analysis of Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a primary application for organoboron compounds. A computational study would involve mapping the potential energy surface for the reaction of this compound with a suitable coupling partner in the presence of a palladium catalyst. This involves identifying the structures of all intermediates and, crucially, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and its geometry reveals the key bond-forming and bond-breaking events. For the transmetalation step in a Suzuki-Miyaura coupling, for instance, the transition state would likely involve the formation of a bridge between the boron atom, the palladium catalyst, and the transferring pyridyl group.

Energetic Profiles and Kinetic Studies

Such studies could also be used to compare the reactivity of this compound with other boronic esters, providing a rational basis for selecting the optimal reagent for a particular synthetic goal.

Table 2: Hypothetical Energetic Profile for a Suzuki-Miyaura Coupling Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Intermediate 1 | -5.2 |

| Transition State 1 | +15.8 |

| Intermediate 2 | -12.1 |

| Transition State 2 | +22.5 (Rate-determining) |

| Products | -35.0 |

Note: This table illustrates a typical energetic profile and does not represent actual calculated values for this compound.

Conformational Analysis and Stereochemical Predictions

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its reactivity. For this compound, the rotation around the C-B and B-O bonds can lead to different conformers.

Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers of the molecule. The relative energies of these conformers can be calculated to determine their populations at a given temperature. Understanding the preferred conformation is important as it can influence how the molecule approaches and interacts with other reactants, thereby affecting the stereochemical outcome of a reaction. For instance, steric hindrance in a particular conformation might favor a specific reaction pathway, leading to a particular stereoisomer as the major product.

While specific experimental or computational conformational analyses for this compound are not available in the reviewed literature, studies on similar heterocyclic boronate esters have shown that the orientation of the heterocyclic ring relative to the boronate ester group is a key conformational feature. scielo.org.mx

Quantitative Structure-Activity Relationship (QSAR) Modeling

A comprehensive review of scientific literature and chemical databases indicates that specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have not been developed or published. The application of QSAR modeling is contingent on the availability of a dataset of structurally related compounds with corresponding measured biological activities. This type of analysis is most common in the field of drug discovery and toxicology, where researchers aim to predict the activity of new compounds based on their molecular structure.

This compound is primarily utilized as a reagent in synthetic organic chemistry, particularly in cross-coupling reactions. Its research applications have been focused on its role as a building block for creating more complex molecules rather than on its own biological or pharmacological activity. Consequently, the foundational data required to construct a QSAR model—a series of analogues with varied structures and measured activities against a specific biological target—does not appear to have been a subject of investigation.

Therefore, there are no detailed research findings or data tables related to the QSAR modeling of this specific compound to report at this time. The absence of such studies suggests that its primary applications lie outside the domains where QSAR is a commonly employed predictive tool.

Future Research Directions and Emerging Trends in Pyridylboronate Ester Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A significant trend in modern chemistry is the development of synthetic routes that are not only efficient but also environmentally benign. This is particularly relevant in the synthesis of pyridylboronate esters, which are key intermediates in many chemical industries.

The principles of green chemistry are being increasingly applied to borylation reactions to reduce waste, minimize energy consumption, and use less hazardous materials. Traditional methods for synthesizing pyridylboronate esters often rely on stoichiometric organometallic reagents and volatile organic solvents. arkat-usa.orgresearchgate.net Current research aims to replace these with more sustainable alternatives.

One promising approach is the use of greener solvents and near-neat reaction conditions, which significantly reduce solvent waste. rsc.org For instance, methods are being developed for Miyaura borylations that use high concentrations of environmentally friendly solvents at moderate temperatures. rsc.org These processes can also be designed as one-pot reactions, where the borylation is immediately followed by a cross-coupling reaction, such as the Suzuki-Miyaura coupling. This eliminates the need for isolating the boronate ester intermediate, saving time, resources, and reducing potential waste streams. rsc.org The development of solvent-free methods, such as grinding a boronic acid and a diol together, further exemplifies the move towards more sustainable practices. researchgate.net

| Feature | Traditional Borylation Methods | Green Chemistry Approaches |

|---|---|---|

| Reagents | Stoichiometric organolithium or Grignard reagents arkat-usa.orgorgsyn.org | Catalytic systems, direct C-H borylation digitellinc.com |

| Solvents | Volatile organic compounds (e.g., THF, Toluene) orgsyn.org | Green solvents (e.g., 2-MeTHF), high concentration/near-neat conditions rsc.org |

| Process | Multi-step with intermediate isolation researchgate.net | One-pot, tandem reactions rsc.orgcuny.edu |

| Waste | Significant generation of metallic and solvent waste | Reduced waste, improved atom economy rsc.org |

Photoredox and electrochemical methods are emerging as powerful tools for organic synthesis, offering alternative energy sources to conventional thermal heating. These techniques can often proceed under mild conditions and provide unique reactivity pathways.

Photoinduced borylation is an area of active research. One notable development is the C4-selective C–H borylation of pyridines using electron donor–acceptor (EDA) complexes. acs.org This method operates without the need for an external photocatalyst or oxidant, relying on the photoexcitation of an EDA complex formed between a Lewis base and an N-amidopyridinium salt. This strategy allows for the installation of a boron group at the C4 position of the pyridine (B92270) ring, a transformation that can be challenging to achieve with traditional methods. acs.org

Electrosynthesis offers another sustainable route to boronic acids and esters. researchgate.net Electrochemical methods can generate boryl radicals from common boron sources under catalyst-free conditions. researchgate.net This approach avoids the use of precious transition metals and can be applied to synthesize aryl, benzyl, and allyl boronic esters from the corresponding halides. researchgate.net The reactions are typically carried out at room temperature in a single-compartment cell, representing a milder and potentially more cost-effective alternative to classical methods. researchgate.net

Expanding the Scope of Reactivity and Mechanistic Understanding

To fully harness the potential of pyridylboronate esters, researchers are exploring new catalytic systems and delving deeper into the mechanisms of their reactions. This fundamental research is crucial for optimizing existing transformations and discovering new applications.

While palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are the most common application for pyridylboronate esters, the development of new catalytic systems is expanding their utility. researchgate.netresearchgate.net Iridium-catalyzed C-H borylation has become a valuable method for the direct synthesis of aryl and heteroaryl boronates from C-H bonds, bypassing the need for pre-functionalized starting materials like halopyridines. digitellinc.comrsc.org However, the pyridine nitrogen can inhibit the iridium catalyst, presenting a challenge that researchers are actively working to overcome, for instance, by using appropriately substituted pyridines. rsc.org

Nickel-catalyzed Suzuki-Miyaura couplings are also gaining traction, particularly for challenging substrates. researchgate.net Furthermore, there is growing interest in transition-metal-free borylation reactions, which rely on radical chemistry to form the C-B bond, offering a more sustainable alternative to metal-catalyzed processes. researchgate.net

| Catalytic System | Key Advantage | Example Reaction | Reference |

|---|---|---|---|

| Iridium-based Catalysts | Direct C-H functionalization | C-H borylation of substituted pyridines | digitellinc.comrsc.org |

| Nickel-based Catalysts | Coupling of challenging substrates, cost-effective | Suzuki-Miyaura coupling of heteroaryl halides | researchgate.net |

| Photoredox Catalysis | Mild conditions, unique selectivity | C4-selective C–H borylation of pyridinium (B92312) salts | acs.org |

| Metal-Free Systems | Avoids precious/toxic metals, sustainable | Radical borylation of aryl halides | researchgate.net |

A detailed mechanistic understanding is essential for reaction optimization and the rational design of new synthetic methods. nih.govresearchgate.net Kinetic studies and computational modeling are increasingly used to elucidate the complex pathways involved in the formation and reaction of pyridylboronate esters. For example, research has focused on understanding the factors that control the stability and reactivity of these compounds, such as their propensity for protodeboronation, especially when the boronate ester is ortho to the nitrogen atom. rsc.orgresearchgate.net

Mechanistic investigations into boronate ester formation have revealed the role of solvent molecules and internal catalytic effects from functional groups within the reacting molecules. nih.govnih.gov Understanding these subtle interactions allows chemists to fine-tune reaction conditions to favor the desired product and suppress side reactions. researchgate.net Detailed kinetic modeling can shed light on the important pathways in complex reaction networks, enabling the optimization of process conditions for desired outcomes. nih.gov

Integration into Multi-Component Reactions and Cascade Processes

Pyridylboronate esters are valuable building blocks for constructing complex molecules. Their integration into multi-component reactions (MCRs) and cascade processes represents a powerful strategy for increasing molecular complexity in a single synthetic operation.

MCRs are convergent reactions where three or more reactants combine in a single pot to form a product that incorporates atoms from all starting materials. nih.gov This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. Pyridylboronate esters can serve as key components in MCRs to synthesize libraries of complex heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. nih.govrsc.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. The development of sequential borylation/cross-coupling reactions is an example of a cascade process. cuny.edu Future research will likely focus on designing more sophisticated cascade sequences that use pyridylboronate esters to rapidly assemble complex molecular architectures from simple precursors, further enhancing the efficiency of organic synthesis. cuny.edu

Design and Synthesis of Advanced Functional Molecules

The design and synthesis of advanced functional molecules are at the forefront of chemical research, with applications spanning from pharmaceuticals to electronics. Pyridylboronate esters, such as Dimethoxy-(6-methylpyridin-3-yl)borane, are key building blocks in this endeavor due to their versatility in forming carbon-carbon and carbon-heteroatom bonds. The primary application of these compounds is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating biaryl and heteroaryl structures that are prevalent in many functional molecules. nih.gov

The general reactivity of pyridylboronate esters in Suzuki-Miyaura coupling is well-documented. mdpi.com These reactions typically involve the palladium-catalyzed coupling of the boronate ester with an organic halide or triflate. The presence of the nitrogen atom in the pyridine ring can influence the electronic properties of the boronate ester and its reactivity in the catalytic cycle.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters for Pyridylboronate Esters

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ |

| Ligand | SPhos, XPhos, P(t-Bu)₃ |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O |

| Temperature | 80-120 °C |

This table represents typical conditions for Suzuki-Miyaura reactions involving pyridylboronate esters, providing a likely framework for the reactivity of this compound. mdpi.com

The utility of this compound in the synthesis of advanced functional molecules lies in its ability to introduce the 6-methylpyridin-3-yl moiety into a larger molecular framework. This pyridine-containing structural unit is of significant interest in medicinal chemistry and materials science due to its unique electronic and coordination properties. For instance, the nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, influencing the biological activity or the photophysical properties of the final molecule.

While specific examples detailing the use of this compound are not prevalent in the literature, the successful coupling of other pyridylboronate esters to various aromatic and heteroaromatic systems underscores its potential. The synthesis of complex polycyclic aromatic compounds, often used as organic semiconductors, is a prime example of where this building block could be employed. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The convergence of organic chemistry and materials science has led to the development of innovative materials with tailored functionalities. Pyridylboronate esters are playing an increasingly important role in this interdisciplinary field, particularly in the synthesis of organic light-emitting diodes (OLEDs), covalent organic frameworks (COFs), and chemical sensors.

Organic Light-Emitting Diodes (OLEDs): The development of efficient and stable materials for OLEDs is a major focus of materials science research. Three-coordinated organoboron compounds have been identified as promising candidates for OLED applications due to their bright luminescence and high thermal and chemical stability. rsc.org Boronate esters, including pyridyl derivatives, serve as crucial intermediates in the synthesis of the complex conjugated molecules that form the emissive and charge-transporting layers in OLED devices. nbinno.com The incorporation of the pyridyl moiety can tune the electronic properties of the material, affecting its emission color and efficiency. While direct application of this compound in reported OLED materials is not found, its potential as a building block for novel emitters and host materials is significant. Stable boron emitters for OLEDs have been synthesized using tridentate chelating ligands that avoid unstable boron-carbon bonds, a strategy that could be adapted for pyridyl-containing compounds. chemistryviews.org

Covalent Organic Frameworks (COFs): COFs are a class of porous crystalline polymers with ordered structures and high surface areas, making them attractive for applications in gas storage, catalysis, and sensing. researchgate.net The formation of boronate ester linkages is a common and effective strategy for the synthesis of COFs. rsc.org The reversible nature of the boronate ester bond allows for the self-healing of the framework during its formation, leading to highly crystalline materials. The inclusion of nitrogen-containing heterocyclic units, such as pyridine, within the COF structure can introduce basic sites, which can enhance the material's performance in applications like carbon dioxide capture or catalysis. researchgate.net The synthesis of boronate ester-linked COFs can be achieved at room temperature at a liquid/solid interface, offering a pathway to well-ordered two-dimensional materials. nih.gov

Chemical Sensors: The ability of boronic acids and their esters to reversibly bind with diols forms the basis for their use in chemical sensors, particularly for the detection of saccharides. nih.gov The interaction with the diol can modulate the electronic properties of the boronic acid moiety, leading to a detectable optical or electronic signal. The incorporation of a pyridyl group can influence the Lewis acidity of the boron center and provide an additional site for interaction, potentially enhancing the selectivity and sensitivity of the sensor. researchgate.net Photometric sensors for boronic acids have been developed using diethanolamine (B148213) as a recognition moiety linked to a fluorophore, demonstrating the potential for creating robust sensing systems. nih.gov

Table 2: Potential Applications of Pyridylboronate Esters in Materials Science

| Material Class | Potential Application | Role of Pyridylboronate Ester |

|---|---|---|

| OLEDs | Emissive and charge-transport layers | Building block for conjugated organic molecules, tuning of electronic properties. rsc.orgnbinno.com |

| COFs | Gas storage, catalysis, separation | Monomeric unit for framework construction, introduction of functional sites. rsc.orgresearchgate.net |

| Sensors | Saccharide detection, molecular recognition | Recognition element for diols, modulation of optical/electronic signals. nih.govnih.gov |

Q & A

Basic: What are the optimal synthetic routes for Dimethoxy-(6-methylpyridin-3-yl)borane?

Answer:

The synthesis of this compound can be optimized using hydroboration reactions with regioselective control. For example, phenylallene hydroboration under H₂ pressure (1.1 bar) in benzene yields allylborane complexes with 81:19 regioselectivity, as demonstrated in catalytic cycles involving pyridonate borane intermediates . Key methodological considerations include:

- Catalytic Systems : Use of Lewis bases (e.g., pyridones) to stabilize borane intermediates and regenerate catalysts.

- Reaction Conditions : Moderate temperatures (35°C) in diethyl ether or benzene to minimize side reactions.

- Workup : Silica gel chromatography for isolating air-sensitive borane complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.